

# Galidesivir interaction with viral RNA-dependent RNA polymerase (RdRp)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Interaction of **Galidesivir** with Viral RNA-Dependent RNA Polymerase (RdRp)

## **Executive Summary**

Galidesivir (BCX4430) is a broad-spectrum antiviral agent demonstrating activity against a wide array of RNA viruses.[1][2][3][4] As an adenosine nucleoside analog, its primary mechanism of action involves the targeted inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme critical for the replication and transcription of the viral genome. [1][5][6] This document provides a comprehensive technical overview of the molecular interactions between Galidesivir and viral RdRp, summarizing quantitative efficacy data, detailing key experimental methodologies, and visualizing the underlying biochemical pathways and experimental workflows.

## **Mechanism of Action**

**Galidesivir**'s antiviral activity is contingent upon its intracellular conversion to an active form and its subsequent interaction with the viral replication machinery.

2.1 Intracellular Activation: **Galidesivir** is administered as a prodrug.[7] Upon entering a host cell, it undergoes phosphorylation by host cell kinases to be converted into its active triphosphate form, **Galidesivir**-triphosphate (Gal-TP).[1][3][5][8] This active metabolite is a structural mimic of adenosine triphosphate (ATP).







2.2 Inhibition of Viral RdRp: The viral RdRp enzyme mistakes Gal-TP for a natural ATP nucleotide.[9] Gal-TP then binds to the active site of the viral RdRp and is incorporated into the nascent, growing viral RNA strand.[1][3][6] The incorporation of **Galidesivir** leads to premature termination of the elongating RNA strand, effectively halting viral RNA synthesis.[3][5][9] This disruption of viral RNA polymerase activity prevents the virus from replicating its genome and producing viral proteins.[3][9] Studies have shown that **Galidesivir**'s active form has a preference for viral RNA polymerase over host polymerases, which contributes to its therapeutic window.[1] Resistance to **Galidesivir** has been linked to a single amino acid substitution in the active site of the viral RdRp in Tick-borne encephalitis virus (TBEV), confirming the drug's targeted pressure on this enzyme.[1][10]











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Galidesivir in a Hamster Model of SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galidesivir | C11H15N5O3 | CID 10445549 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: An update on the progress of galidesivir (BCX4430), a broadspectrum antiviral. [scholars.duke.edu]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters -PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galidesivir Triphosphate Promotes Stalling of Dengue-2 Virus Polymerase Immediately Prior to Incorporation PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Results [randr19.nist.gov]
- To cite this document: BenchChem. [Galidesivir interaction with viral RNA-dependent RNA polymerase (RdRp)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1663889#galidesivir-interaction-with-viral-rna-dependent-rna-polymerase-rdrp]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com